molecular formula C12H14O2 B1506022 3-Isobutylisobenzofuran-1(3H)-one

3-Isobutylisobenzofuran-1(3H)-one

Cat. No.: B1506022
M. Wt: 190.24 g/mol
InChI Key: PBYDISOWXMCXIU-UHFFFAOYSA-N
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Description

3-Isobutylisobenzofuran-1(3H)-one is a substituted phthalide derivative characterized by an isobutyl group (branched C₄H₉) attached to the 3-position of the isobenzofuranone core. Isobenzofuranones are recognized for their biological relevance, including roles as antiplatelet agents, antioxidants, and intermediates in organic synthesis .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-methylpropyl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C12H14O2/c1-8(2)7-11-9-5-3-4-6-10(9)12(13)14-11/h3-6,8,11H,7H2,1-2H3

InChI Key

PBYDISOWXMCXIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C2=CC=CC=C2C(=O)O1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

3-Butylisobenzofuran-1(3H)-one

  • Structure : Linear butyl group at the 3-position.
  • Molecular Formula : C₁₂H₁₄O₂; Molecular Weight: 190.24 g/mol .
  • Synthesis : Prepared via diazo reactions and condensation with acyl ethyl acetate derivatives (e.g., antiplatelet drug intermediates) .
  • Applications : Demonstrated antiplatelet aggregation and antioxidant activity in pharmacological studies .

(Z)-3-Benzylideneisobenzofuran-1(3H)-one

  • Structure : Benzylidene (aromatic) substituent at the 3-position.
  • Molecular Formula : C₁₅H₁₀O₂; Molecular Weight: 222.24 g/mol.
  • Synthesis: Reacting phenylacetylene with isobenzofuranone precursors, yielding a light yellow solid (mp: 90–95°C) .
  • Key Feature: The conjugated benzylidene group enhances electrophilicity, making it reactive in Michael addition reactions for synthesizing hydroxyisoindolinones .

6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one

  • Structure : Hydroxy and trichloromethyl groups at the 6- and 3-positions, respectively.
  • Synthesis : Chloral hydrate condensation with 3-hydroxybenzoic acid in sulfuric acid (73% yield; mp: 186–189°C) .
  • Reactivity : The electron-withdrawing trichloromethyl group increases electrophilic character, facilitating nucleophilic substitutions.

3,3'-Oxybi[isobenzofuran-1(3H)-one]

  • Structure: Dimeric isobenzofuranone linked via an oxygen bridge.
  • Crystallography : Twisted conformation (dihedral angle: 53.18°) with intermolecular C–H···O hydrogen bonds contributing to crystal stability .
  • Chirality : Contains two chiral centers (C1 and C9), though absolute configuration remains undetermined .

Comparative Analysis

Table 1: Physicochemical Properties

Compound Substituent Molecular Weight Melting Point (°C) Key Functional Groups
3-Butylisobenzofuran-1(3H)-one Linear butyl 190.24 Not reported Alkyl
(Z)-3-Benzylideneisobenzofuran-1(3H)-one Benzylidene 222.24 90–95 Aromatic, conjugated carbonyl
6-Hydroxy-3-(trichloromethyl)isobenzofuran-1(3H)-one Trichloromethyl, hydroxy 267.41 186–189 Trichloromethyl, hydroxyl
3,3'-Oxybi[isobenzofuran-1(3H)-one] Oxygen-bridged dimer 298.28* Not reported Ether, carbonyl

*Calculated based on dimeric formula (C₁₆H₁₀O₅).

Key Differences and Implications

Substituent Effects: Branching (Isobutyl vs. Electron-Withdrawing Groups: Trichloromethyl and benzylidene substituents increase electrophilicity, favoring reactions like nucleophilic additions or cyclizations .

Biological Activity: Linear alkyl chains (e.g., butyl) correlate with antiplatelet activity, while aromatic substituents (e.g., benzylidene) may prioritize synthetic utility over direct bioactivity . Quinazolinones, though structurally distinct, highlight the importance of substituent positioning in pharmacological potency (e.g., methyl groups enhancing analgesic activity) .

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